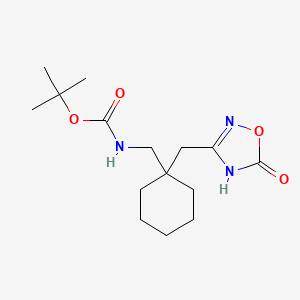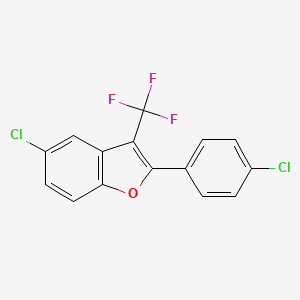
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran is a synthetic organic compound that belongs to the benzofuran class. This compound is characterized by the presence of chloro and trifluoromethyl groups attached to the benzofuran ring, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenol derivatives with suitable reagents.
Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Reagents such as chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide) are commonly used.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(4-bromophenyl)-3-(trifluoromethyl)benzofuran
- 5-Fluoro-2-(4-fluorophenyl)-3-(trifluoromethyl)benzofuran
- 5-Iodo-2-(4-iodophenyl)-3-(trifluoromethyl)benzofuran
Uniqueness
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
821770-00-7 |
|---|---|
Fórmula molecular |
C15H7Cl2F3O |
Peso molecular |
331.1 g/mol |
Nombre IUPAC |
5-chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H7Cl2F3O/c16-9-3-1-8(2-4-9)14-13(15(18,19)20)11-7-10(17)5-6-12(11)21-14/h1-7H |
Clave InChI |
XRRQHBBRNWQWMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3)Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


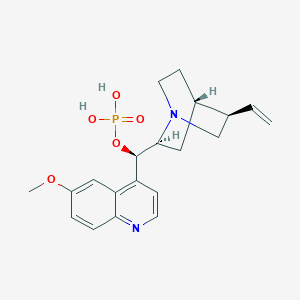
![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)
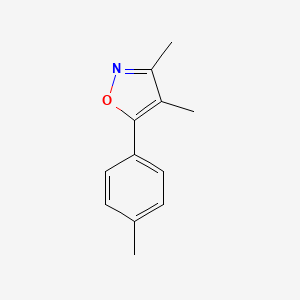
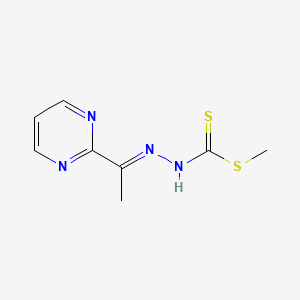
![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)

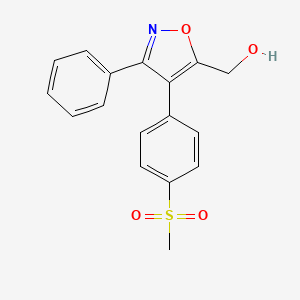
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
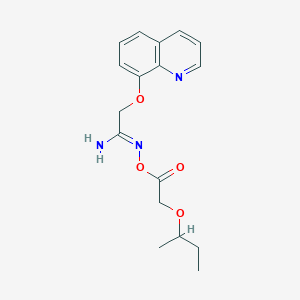
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)
